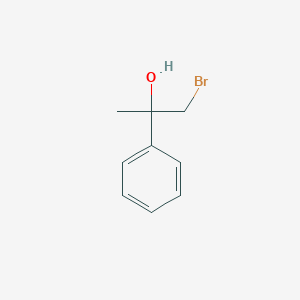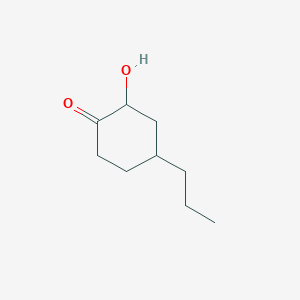![molecular formula C7H13N3O3 B13071268 [2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
[2-(Azetidin-3-yloxy)propanoyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Azetidin-3-yloxy)propanoyl]urea is a chemical compound with the molecular formula C7H13N3O3 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azetidin-3-yloxy)propanoyl]urea typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the reaction of 3-azetidinol with isocyanates under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Azetidin-3-yloxy)propanoyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Azetidin-3-yloxy)propanoyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of [2-(Azetidin-3-yloxy)propanoyl]urea involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Azetidin-3-yloxy)acetyl]urea: Similar in structure but with an acetyl group instead of a propanoyl group.
3-(Prop-1-en-2-yl)azetidin-2-one: Contains a similar azetidine ring but with different substituents.
Azetidine carboxylic acids: Important scaffolds for biologically active compounds.
Uniqueness
[2-(Azetidin-3-yloxy)propanoyl]urea is unique due to its specific combination of the azetidine ring and the propanoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H13N3O3 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N-carbamoylpropanamide |
InChI |
InChI=1S/C7H13N3O3/c1-4(6(11)10-7(8)12)13-5-2-9-3-5/h4-5,9H,2-3H2,1H3,(H3,8,10,11,12) |
Clé InChI |
RWHODMNSBKXGEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(=O)N)OC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


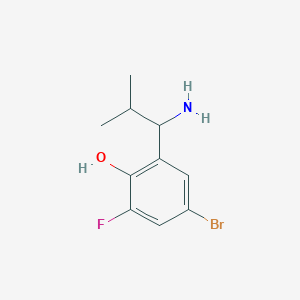
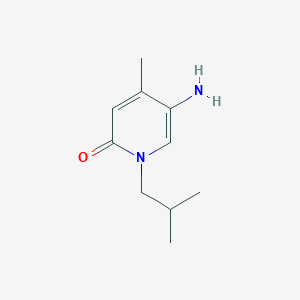
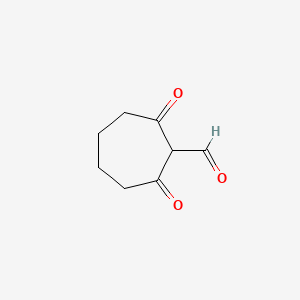
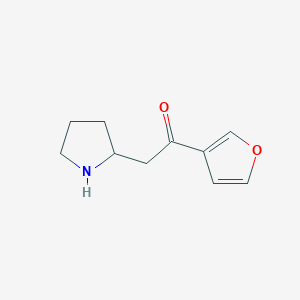
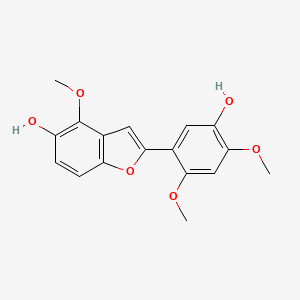
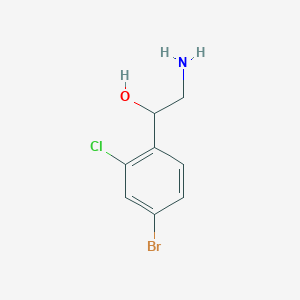
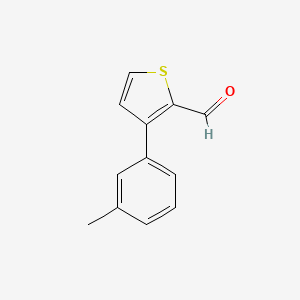

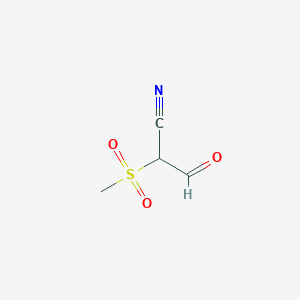

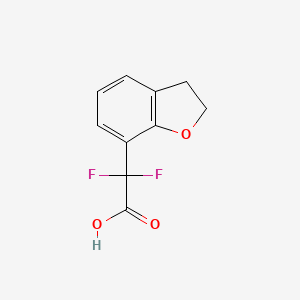
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
